molecular formula C25H31N3O4S B12152550 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)pheny l]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)pheny l]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B12152550
M. Wt: 469.6 g/mol
InChI Key: NVFANUXROGUGGC-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a pyrrolinone core, and a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting acetylacetone with thiourea under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the dimethyl and carbonyl groups.

The pyrrolinone core is synthesized separately through a condensation reaction involving an appropriate aldehyde and an amine. The morpholine substituent is introduced via nucleophilic substitution, where the morpholine ring is attached to the ethyl group of the pyrrolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitro compounds

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of various substituted thiazole derivatives

Scientific Research Applications

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and cancer cell proliferation.

    Pathways Involved: It may inhibit key biochemical pathways, such as DNA synthesis and protein synthesis, leading to the suppression of microbial and cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
  • **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-piperidin-4-ylethyl)-3-pyrrolin-2-one
  • **4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-pyrrolidin-4-ylethyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H31N3O4S/c1-15(2)18-5-7-19(8-6-18)21-20(22(29)24-16(3)26-17(4)33-24)23(30)25(31)28(21)10-9-27-11-13-32-14-12-27/h5-8,15,21,30H,9-14H2,1-4H3

InChI Key

NVFANUXROGUGGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CCN4CCOCC4)O

Origin of Product

United States

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